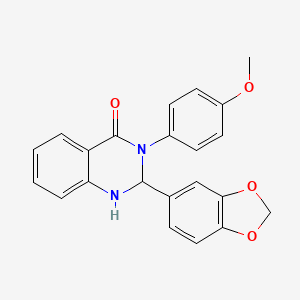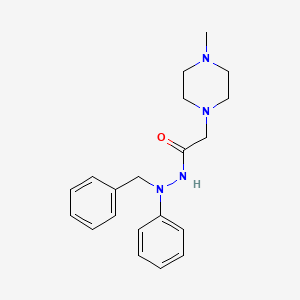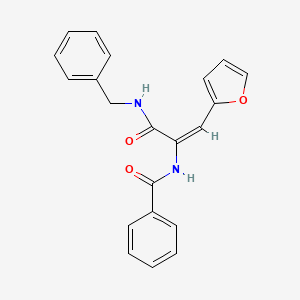![molecular formula C25H17N5O B11100079 1-(phenylcarbonyl)-2-(pyridazin-4-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11100079.png)
1-(phenylcarbonyl)-2-(pyridazin-4-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZOYL-2-(4-PYRIDAZINYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 1-BENZOYL-2-(4-PYRIDAZINYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE typically involves multi-step reactions. One common synthetic route includes the use of a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Chemical Reactions Analysis
1-BENZOYL-2-(4-PYRIDAZINYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
1-BENZOYL-2-(4-PYRIDAZINYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antifungal agent against Candida albicans.
Mechanism of Action
The mechanism of action of 1-BENZOYL-2-(4-PYRIDAZINYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of Candida albicans, leading to cell death . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for drug development .
Comparison with Similar Compounds
1-BENZOYL-2-(4-PYRIDAZINYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds also contain a pyridazine ring and exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.
Quinoline derivatives: Known for their use in antimalarial drugs, these compounds share structural similarities with 1-BENZOYL-2-(4-PYRIDAZINYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE. The uniqueness of 1-BENZOYL-2-(4-PYRIDAZINYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C25H17N5O |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-benzoyl-2-pyridazin-4-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C25H17N5O/c26-15-25(16-27)21-11-10-17-6-4-5-9-20(17)30(21)23(22(25)19-12-13-28-29-14-19)24(31)18-7-2-1-3-8-18/h1-14,21-23H |
InChI Key |
DGDZSTIJJLMSAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CN=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine](/img/structure/B11100027.png)
![3-chloro-2-methyl-N-[3-(morpholin-4-yl)propyl]-4,6-dinitroaniline](/img/structure/B11100031.png)
![Methyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11100032.png)
![N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline](/img/structure/B11100042.png)
![[(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11100046.png)
![4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11100066.png)
![N-(2,6-Dimethylphenyl)-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11100067.png)
![3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11100073.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B11100081.png)
![2-Cyanoethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate](/img/structure/B11100098.png)
![1,5-diphenyl-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11100100.png)

